molecular formula C7H4BrCl2NO B2360825 Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- CAS No. 748129-66-0

Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)-

Cat. No.: B2360825
CAS No.: 748129-66-0
M. Wt: 268.92
InChI Key: KJVLJNJDAHBMGP-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, making it a halogenated pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- typically involves the bromination of 1-(5,6-dichloro-3-pyridinyl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or other functionalized derivatives.

Scientific Research Applications

Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, leading to its observed biological activities. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms on the pyridine ring can enhance its chemical stability and binding affinity towards certain molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-bromo-1-(5,6-dichloropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO/c8-2-6(12)4-1-5(9)7(10)11-3-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVLJNJDAHBMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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